4-Chloro-2-methoxypyridine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-methoxypyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , suggesting that it may interact with palladium catalysts and other organic groups in this process.

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may influence carbon–carbon bond formation .

Result of Action

Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

Biologische Aktivität

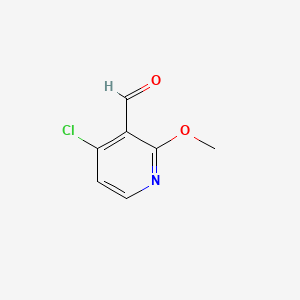

4-Chloro-2-methoxypyridine-3-carbaldehyde is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C7H6ClNO2 and CAS number 1008451-58-8, is characterized by the presence of a chloro group, a methoxy group, and an aldehyde functional group. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure includes:

- A pyridine ring , which contributes to its aromatic properties.

- A chloro substituent at the 4-position, enhancing its electrophilic character.

- A methoxy group at the 2-position, which can influence its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures to this compound possess notable antimicrobial properties. For instance, derivatives of pyridine have been reported to inhibit bacterial growth through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

| Compound | Activity | Reference |

|---|---|---|

| 4-Chloro-2-methoxypyridine | Antimicrobial (in vitro) | |

| Related pyridine derivatives | Antibacterial |

Anticancer Potential

Research into the anticancer properties of pyridine derivatives suggests that this compound may induce apoptosis in cancer cells. The mechanism involves activation of apoptotic pathways and inhibition of cell proliferation.

Case Study:

A study evaluated various pyridine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural features to this compound showed significant cytotoxicity against breast cancer cells (IC50 values ranging from 5 to 15 µM) .

Anti-inflammatory Effects

Pyridine derivatives have also been studied for their anti-inflammatory properties. The presence of the methoxy group may enhance the compound's ability to modulate inflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This interaction can lead to:

- Enzyme Inhibition: The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation: It could act on various receptors, influencing signaling pathways related to inflammation and cell survival.

Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of pyridine derivatives, including this compound:

- Synthesis: The synthesis typically involves multi-step organic reactions, including formylation and substitution reactions under controlled conditions.

- Biological Evaluation: In vitro assays have been conducted to assess antimicrobial and anticancer activities, with promising results indicating potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-Chloro-2-methoxypyridine-3-carbaldehyde can be synthesized through various methods, including the reaction of 2-chloropyridine derivatives with methoxy and aldehyde functionalities. The synthesis typically involves:

- Starting Materials : 2-chloropyridine, methanol, and appropriate reagents for aldehyde formation.

- Reagents : Common reagents include sodium methoxide or other bases to facilitate the methoxylation process.

- Conditions : Reactions are often conducted under reflux conditions or with microwave assistance to enhance yield and purity.

The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorine atom and a methoxy group, contributing to its reactivity and biological properties.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, making it a candidate for pharmaceutical development:

Antimicrobial Activity

Studies indicate that compounds related to this compound possess significant antibacterial and antifungal properties. For example:

- Antibacterial : Effective against pathogens like Escherichia coli and Staphylococcus aureus.

- Antifungal : Inhibitory effects against fungi such as Aspergillus niger.

Anticancer Potential

Recent investigations have shown that derivatives of this compound can exhibit cytotoxic effects against several cancer cell lines:

- Cell Lines Tested : HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast).

- Results : Certain derivatives demonstrated IC50 values below 10 µM, indicating potent antiproliferative effects.

Synthetic Applications

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its applications include:

- Synthesis of Heterocycles : Utilized in the preparation of pyrazoles, pyridines, and quinolines through condensation reactions.

- Drug Development : Acts as an intermediate in the synthesis of pharmaceuticals targeting various diseases due to its diverse functional groups.

Case Study 1: Anticancer Activity Assessment

A study assessed the cytotoxicity of several derivatives based on this compound against human cancer cell lines. The findings revealed that specific modifications to the compound significantly enhanced its anticancer activity, suggesting pathways for drug development.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized derivatives. The study provided quantitative data showing that certain compounds exhibited higher efficacy compared to standard antibiotics, highlighting their potential use in treating resistant infections.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-chloro-2-methoxypyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZPPOFSODEOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696118 |

Source

|

| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008451-58-8 |

Source

|

| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.